![molecular formula C7H12 B14747456 Spiro[2.4]heptane CAS No. 185-49-9](/img/structure/B14747456.png)
Spiro[2.4]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[2.4]heptane: is a spirocyclic hydrocarbon with the molecular formula C7H12 . It features a unique structure where a cyclopropyl ring and a cyclopentyl ring share a single carbon atom. This compound is part of a broader class of spiro compounds, which are characterized by their distinctive spiro-connected ring systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.4]heptane typically involves cyclization reactions. One common method is the photochemical reaction of olefins with carbenes, leading to the formation of the spiro compound . Another approach involves the Corey–Chaykovsky reaction , where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to produce spiro[cyclopropane-1,9′-fluorene] .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of this compound oxides.
Reduction: Reduction reactions can yield this compound derivatives with different functional groups.
Substitution: Substitution reactions, particularly involving halogens, can produce a variety of this compound derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various This compound derivatives , such as this compound oxides, halogenated spiro[2.4]heptanes, and reduced this compound compounds .
Aplicaciones Científicas De Investigación
Spiro[2.4]heptane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of spiro[2.4]heptane and its derivatives involves interactions with various molecular targets. For example, its biological activity can be attributed to its ability to inhibit specific enzymes or disrupt cellular processes. The exact pathways depend on the specific derivative and its target .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.3]heptane: Features a pair of cyclobutane rings sharing one carbon.
Spiro[2.4]hepta-4,6-diene: Contains a cyclopropyl and a cyclopentyl ring with additional double bonds.
Spiro[cyclopropane-1,9′-fluorene]: Formed through the Corey–Chaykovsky reaction.
Uniqueness
Spiro[2.4]heptane is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. Its combination of cyclopropyl and cyclopentyl rings makes it a valuable compound for studying spirocyclic chemistry and developing new materials .
Propiedades
Número CAS |
185-49-9 |
|---|---|
Fórmula molecular |
C7H12 |
Peso molecular |
96.17 g/mol |
Nombre IUPAC |
spiro[2.4]heptane |
InChI |
InChI=1S/C7H12/c1-2-4-7(3-1)5-6-7/h1-6H2 |
Clave InChI |
HEMCGZPSGYRIOL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1]Benzoxireno[4,3,2-cd]indole](/img/structure/B14747378.png)
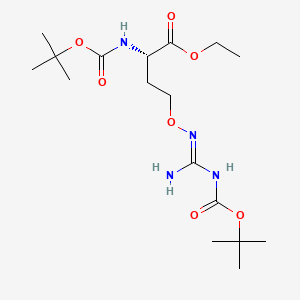
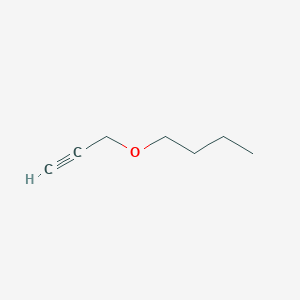
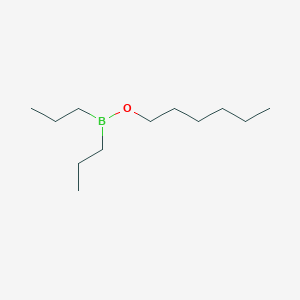
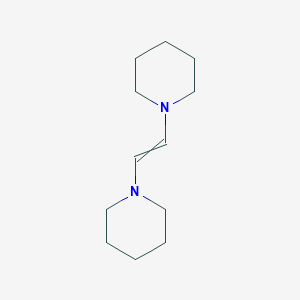
![Tetrakis[3-(trifluoromethyl)phenyl]stannane](/img/structure/B14747410.png)
![7,7-Dichlorobicyclo[4.1.0]hept-2-ene](/img/structure/B14747413.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14747425.png)
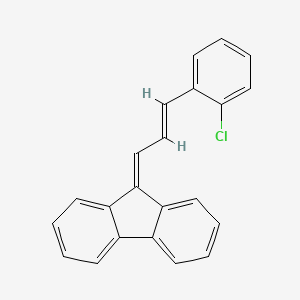

![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14747443.png)
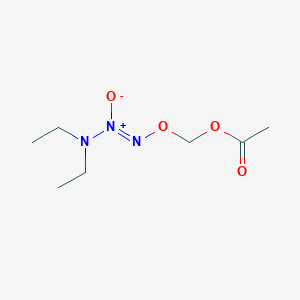
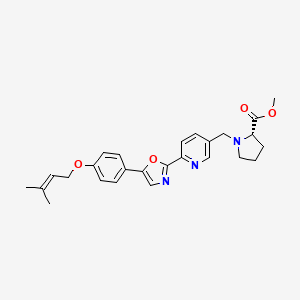
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide](/img/structure/B14747460.png)
